Mastoparan-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Mas7 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Mas7 undergoes various chemical reactions, including:

Oxidation: Mas7 can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.

Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.

Substitution: Amino acid residues in Mas7 can be substituted with other amino acids to modify its properties and biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Mechanism of Action

Mas7 exerts its effects by activating heterotrimeric Gi-proteins. It binds to the α-subunit of the G-protein, causing a conformational change that leads to the activation of downstream signaling pathways . This activation results in various cellular responses, including changes in intracellular calcium levels, activation of phospholipase C, and modulation of ion channels . The molecular targets of Mas7 include G-protein-coupled receptors (GPCRs) and other proteins involved in G-protein signaling .

Comparison with Similar Compounds

Mas7 is similar to other mastoparan analogues, such as Mastoparan and Mastoparan 17. it has a five-fold greater potency than Mastoparan . This increased potency makes Mas7 a valuable tool for studying G-protein signaling and its effects on cellular processes. Other similar compounds include:

Mastoparan: A peptide isolated from wasp venom that activates G-proteins.

Mastoparan 17: Another mastoparan analogue with similar properties to Mas7.

Mas7’s uniqueness lies in its higher potency and its ability to induce specific cellular responses, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Mastoparan-7 (Mas-7) is a bioactive peptide derived from wasp venom, known for its ability to activate G proteins and influence various biological processes. This compound has garnered attention for its diverse biological activities, including effects on neuronal function, immune response, and potential therapeutic applications.

1. Neuronal Effects

This compound has been shown to significantly impact hippocampal neurons. Research indicates that low doses of Mas-7 increase dendritic spine density and enhance postsynaptic density protein clustering, crucial for synaptic plasticity. Specifically, Mas-7 activates the Gαo subunit in these neurons, leading to a rapid increase in intracellular calcium levels, which is essential for various signaling pathways involved in neuronal function .

Key Findings:

- Increased Dendritic Spine Density : Exposure to Mas-7 promotes the formation of dendritic spines, enhancing synaptic connections.

- Calcium Influx : Mas-7 induces a concentration-dependent increase in intracellular calcium levels, activating downstream kinases such as CaMKII and PKC .

2. Erythrocyte Activation

In human erythrocytes, this compound stimulates ATP release, indicating its role in cellular signaling and energy metabolism. The kinetics of ATP release show an initial rapid phase followed by a slower accumulation phase, demonstrating the peptide's influence on cellular processes .

Table 1: ATP Release Kinetics in Erythrocytes Exposed to this compound

| Time (minutes) | [ATP] (µM) | Cell Swelling (%) | cAMP Increase (%) |

|---|---|---|---|

| 0 | Baseline | 0 | 0 |

| 5 | 10 | 5 | 31 |

| 10 | 15 | 10 | 35 |

| 30 | 20 | 15 | 40 |

3. Immune Modulation

This compound acts as an effective adjuvant in vaccine formulations. Studies have demonstrated that it enhances immune responses when used with hemagglutinin vaccines against influenza and cocaine vaccines, improving antibody responses and reducing psychoactive effects of cocaine .

Case Study: Cocaine Vaccine Efficacy

In a study evaluating a cocaine vaccine using this compound as an adjuvant:

- Mice receiving the vaccine showed significantly reduced locomotor activity after cocaine administration compared to control groups.

- The antibody titers correlated with functional protection from cocaine's effects, highlighting Mas-7's role in enhancing vaccine efficacy .

4. Antimicrobial Activity

Emerging research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. For instance, studies have shown that it effectively permeabilizes the membranes of antibiotic-resistant strains of Escherichia coli .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

|---|---|---|

| E. coli O157:H7 | 16 | 32 |

| Staphylococcus aureus | 32 | 64 |

| Multi-drug resistant strains | Varies | Varies |

Properties

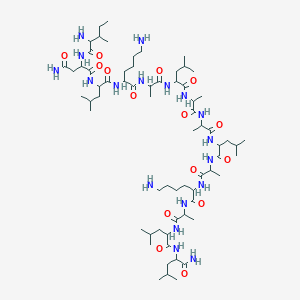

IUPAC Name |

N-[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLQXBRPSSZJMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H124N18O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.